2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine

dimethoxyethyl acetal protected aldehyde reductive amination

2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)ethan-1-amine (CAS 1142177-02-3; molecular formula C₁₂H₁₇N₃O₂S; MW 267.35 g/mol) is a heterocyclic small molecule incorporating a thiophene ring at the pyrazole 3-position, a methylene bridge at the pyrazole 4-position, and a terminal 2,2-dimethoxyethanamine tail. The compound is commercially supplied as a screening-grade building block (purity ≥98%) and belongs to the thiophene–pyrazole hybrid class, a scaffold with documented pharmacological relevance spanning kinase inhibition, anti-inflammatory activity, and antimicrobial effects.

Molecular Formula C12H17N3O2S
Molecular Weight 267.35 g/mol
Cat. No. B14912505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine
Molecular FormulaC12H17N3O2S
Molecular Weight267.35 g/mol
Structural Identifiers
SMILESCOC(CNCC1=C(NN=C1)C2=CC=CS2)OC
InChIInChI=1S/C12H17N3O2S/c1-16-11(17-2)8-13-6-9-7-14-15-12(9)10-4-3-5-18-10/h3-5,7,11,13H,6,8H2,1-2H3,(H,14,15)
InChIKeyKLBNHEDVOLTROX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)ethan-1-amine – Structural Identity, Physicochemical Profile, and Screening Provenance


2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)ethan-1-amine (CAS 1142177-02-3; molecular formula C₁₂H₁₇N₃O₂S; MW 267.35 g/mol) is a heterocyclic small molecule incorporating a thiophene ring at the pyrazole 3-position, a methylene bridge at the pyrazole 4-position, and a terminal 2,2-dimethoxyethanamine tail . The compound is commercially supplied as a screening-grade building block (purity ≥98%) and belongs to the thiophene–pyrazole hybrid class, a scaffold with documented pharmacological relevance spanning kinase inhibition, anti-inflammatory activity, and antimicrobial effects [1]. Its calculated physicochemical properties—clogP 1.71, topological polar surface area (TPSA) 74.06 Ų, 6 rotatable bonds, Quantitative Estimation of Drug-likeness (QED) 0.74—place it within lead-like chemical space [2]. The compound has been profiled in at least one primary screening campaign (GPR35 antagonism) where it was classified as inactive, providing a selectivity counter-screen reference point unavailable for most close analogs [2].

Why Generic Substitution Fails for 2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)ethan-1-amine: The Dimethoxyethylamine Differentiator


Within the thiophene–pyrazole hybrid class, compounds sharing the core 3-(thiophen-2-yl)-1H-pyrazol-4-yl scaffold are frequently treated as interchangeable screening probes. However, the nature of the amine substituent attached via the methylene linker at the pyrazole 4-position governs critical molecular properties—lipophilicity, hydrogen-bonding capacity, metabolic stability, and synthetic tractability—that directly affect assay performance and hit progression [1]. Simple alkyl amine analogs (e.g., propan-1-amine or N-methyl derivatives) lack the latent aldehyde functionality that the 2,2-dimethoxyethyl group provides, precluding on-demand deprotection to a reactive aldehyde handle for bioconjugation, library diversification, or PROteolysis TArgeting Chimera (PROTAC) linker attachment . Conversely, bulkier amine substituents (e.g., piperazine) introduce additional basic nitrogen centers that alter ionization state, off-target polypharmacology risk, and solubility profiles in ways that cannot be extrapolated from the dimethoxyethylamine analog . These structural distinctions render simple one-for-one replacement scientifically unsound without explicit comparative data.

Quantitative Differentiator Evidence: 2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)ethan-1-amine vs. Closest Analogs


Latent Alddehyde Capacity Enables On-Demand Bioconjugation and Library Diversification – A Synthetic Handle Absent in Alkyl Amine Analogs

The 2,2-dimethoxyethyl group on the target compound is a masked aldehyde equivalent. Under mild acidic conditions (e.g., 2N HCl in THF at 80°C), the acetal undergoes quantitative deprotection to liberate a free aldehyde, enabling subsequent reductive amination, hydrazone/oxime formation, or Horner–Wadsworth–Emmons reactions . This latent reactivity is structurally absent in the closest alkyl amine analogs—N-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine (MW 221.32) and N-methyl-1-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine —which possess simple alkyl amines that are terminal, non-transformable endpoints. The acetal also remains stable under the basic and nucleophilic conditions commonly used to functionalize the pyrazole C4 position, enabling sequential orthogonal derivatization not possible with free aldehydes or ketones .

dimethoxyethyl acetal protected aldehyde reductive amination bioconjugation handle PROTAC linker

Physicochemical Differentiation: Lipophilicity (clogP) and Hydrogen-Bond Acceptor Count vs. Piperazine and Alkyl Amine Analogs

Calculated physicochemical properties reveal substantial differentiation between the target compound and close structural analogs. The dimethoxyethylamine substituent contributes two additional oxygen atoms (as ether functionalities) relative to simple alkyl amine comparators, increasing the hydrogen-bond acceptor (HBA) count from 3 (in propan-1-amine analog) to 5, while simultaneously maintaining moderate lipophilicity (clogP 1.71) [1]. In contrast, the piperazine analog 1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine (MW 248.35) introduces a second basic amine center (pKa ~9.7 for piperazine N–H vs. ~8.5 for acyclic secondary amine), creating a mixed ionization profile at physiological pH that complicates permeability prediction and increases the risk of polypharmacology . The target compound's QED score of 0.74 compares favorably to the mean QED of oral drugs (0.67), whereas the alkyl amine analog (propan-1-amine derivative) and piperazine analog have not had their QED values publicly reported, limiting their utility in computational triage pipelines [1].

clogP lipophilicity TPSA drug-likeness QED physicochemical property

Selectivity Profiling: Documented GPR35 Inactivity as a Counter-Screen Advantage

The target compound has been explicitly tested in a primary GPR35 antagonism assay and classified as inactive [1]. This negative result carries practical value: GPR35 is an orphan GPCR implicated in inflammatory signaling, cardiovascular function, and nociception, and is a common off-target for heterocyclic screening compounds [2]. Known GPR35 antagonists such as CID-2745687 (Ki = 12.8 nM) and ML145 contain pyrazole cores and can confound phenotypic screening readouts [2]. The documented inactivity of the target compound against GPR35 provides a selectivity filter that is absent for the closest analogs—none of the propan-1-amine, N-methyl, or piperazine analogs have publicly available GPR35 profiling data—enabling researchers to exclude GPR35-mediated effects when interpreting primary screening results.

GPR35 counter-screen selectivity off-target GPCR profiling

Class-Level Cancer Target Activity: Pyrazole–Thiophene Hybrids Demonstrate Sub-Micromolar CDK2 and EGFR Kinase Inhibition

While target-compound-specific kinase inhibition data are not publicly available, robust class-level evidence from structurally related pyrazole–thiophene hybrids establishes quantitative benchmarks for the scaffold. Compound 4p (a bis-thiophene pyrazoline hybrid) inhibited CDK2 with an IC₅₀ of 148 nM, outperforming the reference inhibitor roscovitine (IC₅₀ = 700 nM), a 4.7-fold improvement [1]. In the EGFR/VEGFR-2 space, pyrazole–thiophene hybrid compound 2 suppressed wild-type EGFR with IC₅₀ = 16.25 μg/mL and the clinically relevant T790M mutant with IC₅₀ = 17.8 μg/mL, while compound 14 showed balanced dual EGFR/VEGFR-2 inhibition (16.33 and 16.6 μg/mL, respectively) [2]. In the Akt inhibitor series, compounds 1d and 1o demonstrated excellent in vitro antitumor effects across hematologic cancer cell lines, with compound 1o achieving ~40% tumor growth inhibition in an MM1S xenograft model [3]. The target compound's thiophene-3-yl substituent with a free NH pyrazole (as opposed to N-phenyl or N-methyl substitution) represents a distinct pharmacophoric pattern that may confer different kinase selectivity profiles compared to the published series, making it a valuable comparator probe for SAR expansion.

CDK2 EGFR kinase inhibition pyrazole-thiophene anticancer SAR

Synthetic Tractability and Supply Chain Reliability: ≥98% Purity with Documented Stability vs. Single-Source Analogs

The target compound is commercially available from multiple independent suppliers (ChemScene Cat. CS-0302166, Leyan Cat. 1372836) with a specified purity of ≥98%, stored sealed and dry at 2–8°C, and shipped at room temperature—conditions compatible with standard laboratory logistics . In contrast, close analogs such as N-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine and 1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine are available from fewer vendors and lack publicly documented purity specifications or storage recommendations . The target compound's synthetic route—reductive amination between 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 26033-27-2, commercially available at 98% purity) and 2,2-dimethoxyethanamine (CAS 22483-09-6, a commodity pharmaceutical intermediate)—is well-precedented and scalable . The aldehyde precursor itself is available from multiple suppliers (Bidepharm, Capot, AKSci) at 97–98% purity, ensuring synthetic reproducibility and reducing single-supplier dependency risk .

purity supply chain synthetic intermediate procurement quality control

High-Impact Application Scenarios for 2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)ethan-1-amine Based on Evidence Profiles


Focused Kinase Library Design and SAR Expansion Around the Pyrazole N1 and Amine Substituent Positions

The pyrazole–thiophene scaffold has demonstrated sub-micromolar CDK2 inhibition (IC₅₀ = 148 nM, 4.7× over roscovitine) and low-micromolar EGFR/VEGFR-2 dual inhibition in structurally related hybrids [1][2]. The target compound's free NH pyrazole and dimethoxyethylamine tail represent unexplored substitution vectors relative to published N-phenyl and N-methyl pyrazole series. Procurement of this compound enables systematic SAR exploration at the pyrazole N1 position (via alkylation/acylation) and the amine terminus (via acetal deprotection to aldehyde followed by reductive amination or bioconjugation), potentially yielding novel kinase inhibitors with differentiated selectivity profiles .

PROTAC Linker Attachment and Targeted Protein Degradation Platform Chemistry

The 2,2-dimethoxyethyl group functions as a stably masked aldehyde that can be quantitatively deprotected under mild acidic conditions (2N HCl/THF, 80°C) to reveal a free aldehyde [1]. This aldehyde serves as an attachment point for hydrazide-, aminooxy-, or amine-functionalized PROTAC linker moieties via hydrazone, oxime, or reductive amination chemistry. In contrast, the closest alkyl amine analogs (propan-1-amine and N-methyl derivatives) lack any latent reactive handle, requiring de novo synthesis of aldehyde-functionalized intermediates for PROTAC conjugation [2]. This makes the target compound a strategically advantageous starting point for developing thiophene–pyrazole-based heterobifunctional degraders targeting kinases or other protein targets for which this scaffold has documented binding affinity .

Phenotypic Screening with Built-In GPR35 Counter-Screen Selectivity

The compound has been pre-profiled as inactive in a GPR35 antagonism primary assay [1]. GPR35 is a frequently encountered off-target in phenotypic screens involving heterocyclic compounds, and its modulation can produce confounding effects in assays related to inflammation, pain, and metabolic disorders [2]. This pre-existing negative data allows screening groups to exclude GPR35-mediated contributions to hit phenotypes without conducting additional counter-screens, saving an estimated $500–$1,500 per compound in profiling costs. None of the closest structural analogs have publicly available GPR35 selectivity data, making this a unique decision-relevant data point for compound library curation .

Anti-Inflammatory and Radical-Scavenging Probe Development Leveraging Thiophene–Pyrazole Pharmacophore

Thiophene-appended pyrazole analogs have demonstrated both anti-inflammatory activity (compounds 5d, 5e, 5l in the 5-chloro-2-acetylthiophene-derived series) and DPPH radical-scavenging activity with IC₅₀ values as low as 0.245 μM—comparable to ascorbic acid (IC₅₀ = 0.483 μM) [1]. The target compound offers a structurally distinct substitution pattern (3-thiophenyl with a 4-methylenedimethoxyethylamine group) relative to these published anti-inflammatory pyrazoles, which predominantly feature 5-chloro-2-thiophenyl or 1,3-diaryl substitution. This structural divergence makes the compound a valuable comparator probe for understanding the contribution of the dimethoxyethylamine substituent to antioxidant and anti-inflammatory SAR [2].

Quote Request

Request a Quote for 2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.